molecular formula C22H30ClNO2 B3989415 N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B3989415
M. Wt: 375.9 g/mol
InChI Key: JJDOJOZNVFXLBE-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound characterized by its adamantane core, a bulky and rigid structure that imparts unique physical and chemical properties. The presence of the adamantyl group, along with the chlorophenoxy and methylpropanamide moieties, makes this compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:

    Adamantyl Derivative Preparation: The starting material, 1-adamantylamine, is alkylated with 2-bromoethylamine hydrobromide to form N-(2-adamantyl)ethylamine.

    Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of a base (e.g., potassium carbonate) to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Amide Bond Formation: The final step involves coupling the N-(2-adamantyl)ethylamine with 2-(4-chlorophenoxy)-2-methylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The adamantyl group is known for enhancing the lipophilicity and metabolic stability of drugs, making this compound a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the formulation of advanced materials, such as high-performance polymers and coatings, due to its structural rigidity and chemical stability.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler adamantane derivative used in the synthesis of various pharmaceuticals.

    2-(4-Chlorophenoxy)-2-methylpropanoic acid: A precursor in the synthesis of the target compound.

    N-(2-Adamantyl)ethylamine: An intermediate in the synthetic route.

Uniqueness

N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the combination of its adamantyl core and chlorophenoxy moiety, which imparts distinct physical and chemical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO2/c1-21(2,26-19-5-3-18(23)4-6-19)20(25)24-8-7-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,7-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDOJOZNVFXLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC12CC3CC(C1)CC(C3)C2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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